molecular formula C18H21NO3 B253255 N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide

N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide

Cat. No. B253255
M. Wt: 299.4 g/mol
InChI Key: HWLNVOKTLSBKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, also known as DIMEB, is a chemical compound with potential applications in scientific research. DIMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity, potentially through the activation of certain signaling pathways. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. This compound is also a small molecule, making it easier to study its biological activities and interactions with other molecules. However, one limitation of this compound is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experiments or applications.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide. One area of interest is the development of more potent analogs of this compound with improved biological activities. Another area of interest is the investigation of the specific signaling pathways and enzymes targeted by this compound, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, the potential applications of this compound in drug discovery and development warrant further investigation.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide involves several steps, including the preparation of a key intermediate and the subsequent coupling reaction. The key intermediate is prepared by reacting 2,4-dimethoxyaniline with isobutyryl chloride in the presence of a base. The resulting product is then coupled with 4-isopropylbenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound may serve as a lead compound for the development of new drugs with similar structures and biological activities.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-12(2)13-5-7-14(8-6-13)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20)

InChI Key

HWLNVOKTLSBKEO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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